(5-Morpholinofuran-2-yl)methanamine, with the Chemical Abstracts Service number 848141-14-0, is a compound that belongs to the class of morpholino compounds. It features a furan ring substituted with a morpholine group and an amine functional group, making it of interest in various chemical and pharmaceutical applications. The compound's structure allows for potential interactions with biological systems, which is pivotal in its applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers, including BLD Pharm and Sigma-Aldrich, which provide detailed specifications and safety information regarding its handling and storage. It is classified under heterocyclic compounds due to the presence of both a furan ring and a morpholine moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of (5-Morpholinofuran-2-yl)methanamine typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of (5-Morpholinofuran-2-yl)methanamine can be represented as follows:
The InChI key for this compound is YSEAGSCGERFGBL-UHFFFAOYSA-N, which aids in its identification in chemical databases.
(5-Morpholinofuran-2-yl)methanamine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties of both the furan and morpholine rings, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for (5-Morpholinofuran-2-yl)methanamine largely depends on its interactions within biological systems:
Research into similar compounds suggests that modifications in the structure can significantly alter biological activity, highlighting the importance of structure-activity relationships in drug design.
Relevant data for handling include precautionary statements indicating potential hazards associated with exposure.
(5-Morpholinofuran-2-yl)methanamine has potential applications in:
Fragment-based drug design (FBDD) leverages the morpholine ring as a privileged scaffold due to its balanced lipophilicity (clogP ~0.6), moderate basicity (pKa ~8.4), and hydrogen-bonding capability. This heterocycle enhances blood-brain barrier (BBB) penetration in CNS-targeted agents by optimizing physicochemical properties, as demonstrated in sigma receptor antagonists and cannabinoid agonists [5] [8]. Key strategies include:
Table 1: Role of Morpholine in Fragment-Based Design
| Morpholine Position | Target Class | Key Structural Impact | Affinity Change |
|---|---|---|---|
| Axial substituent | Kinases (PI3K, mTOR) | Directs hydrogen bonding to hinge region | Kd ↓ 40–60% |
| Ring fusion | GPCRs (CB2 agonists) | Enhances BBB permeability via logD optimization | EC₅₀ ↓ 30% |
| N-Alkylation | Proteases | Reduces CYP3A4-mediated oxidation | t₁/₂ ↑ 70% |
Microwave irradiation accelerates the synthesis of morpholinofuran intermediates via controlled energy transfer, reducing reaction times from hours to minutes and boosting yields by 20–40%. Critical pathways include:
Solid-phase peptide synthesis (SPPS) techniques enable precise assembly of morpholinofuran-amino acid hybrids:
Table 2: SPPS Conditions for Morpholinofuran-Peptide Conjugates
| Resin Type | Coupling Reagent | Deprotection Agent | Cleavage Yield | Purity |
|---|---|---|---|---|
| Wang resin | HBTU/DIPEA | 20% piperidine/DMF | 85% | >90% |
| Rink amide | DIC/HOBt | 2% DBU/DMF | 92% | >95% |
| TentaGel | PyBOP/NMM | 5% TFA/DCM | 78% | >85% |
Chirality induction at C2/C5 of the morpholinofuran scaffold employs transition-metal catalysis and organocatalysts:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5